3-(Metilamino)quinazolin-4(3H)-ona

Descripción general

Descripción

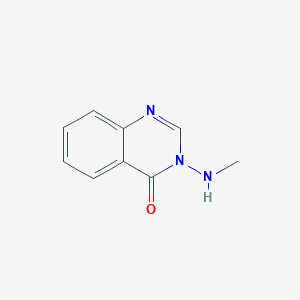

3-(Methylamino)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Methylamino)-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylamino)-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Farmacología

3-(Metilamino)quinazolin-4(3H)-ona: es un compuesto versátil en farmacología debido a su estructura heterocíclica, que es un componente central en muchos agentes terapéuticos. Sus derivados se han explorado para diversas actividades farmacológicas:

- Antimalárico: Los derivados de quinazolinona presentan un potencial como agentes antimaláricos, dirigidos al ciclo de vida del parásito de la malaria .

- Antitumoral: Estos compuestos han mostrado promesa en la inhibición del crecimiento y proliferación tumoral en diversas líneas celulares cancerosas .

- Anticonvulsivo: La similitud estructural con fármacos anticonvulsivos conocidos sugiere que los derivados de quinazolinona podrían ser efectivos en el manejo de las convulsiones .

- Fungicida: Su naturaleza bioactiva permite el desarrollo de fungicidas, contribuyendo al tratamiento de infecciones fúngicas .

- Antimicrobiano: La actividad antimicrobiana de amplio espectro los hace valiosos en la lucha contra las cepas resistentes de bacterias .

- Antiinflamatorio: Se han estudiado por sus propiedades antiinflamatorias, que podrían ser beneficiosas en el tratamiento de enfermedades inflamatorias crónicas .

Ciencia de Materiales

Las aplicaciones de la ciencia de materiales incluyen:

- Fotocatalizadores: Utilizando derivados de quinazolinona en la síntesis de fotocatalizadores para la remediación ambiental a través de reacciones inducidas por luz visible .

Síntesis Química

Las aplicaciones de la síntesis química implican:

Mecanismo De Acción

Target of Action

The 4(3H)-quinazolinone, which includes the 3-(Methylamino)quinazolin-4(3H)-one, is a frequently encountered heterocycle with broad applications . .

Mode of Action

Quinazolinones are known to interact with various biological targets due to their broad applications .

Biochemical Pathways

Quinazolinones are known to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the broad applications of quinazolinones , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Actividad Biológica

3-(Methylamino)-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

3-(Methylamino)-3,4-dihydroquinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their pharmacological properties. The structure includes a methylamino group at the 3-position and a dihydroquinazolinone core, which contributes to its biological activity.

Biological Activities

The biological activities of 3-(Methylamino)-3,4-dihydroquinazolin-4-one have been explored in various studies, revealing significant effects across multiple targets.

Antitumor Activity

Recent studies have indicated that similar compounds exhibit antitumor properties. For instance, derivatives of quinazolinone have been shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Compounds like 3-(Methylamino)-3,4-dihydroquinazolin-4-one may induce apoptosis in cancer cells by activating caspase pathways or inhibiting anti-apoptotic proteins.

- Efficacy : In vitro studies suggest IC50 values in the low micromolar range for related compounds, indicating potent activity against several cancer cell lines .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 3a | L. amazonensis | 1.61 |

| 3b | L. amazonensis | 0.05 |

Antimicrobial Activity

Quinazolinones are also recognized for their antibacterial properties. Studies have demonstrated that 3-(Methylamino)-3,4-dihydroquinazolin-4-one and its analogs exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

- Mechanism : The antibacterial action is often attributed to the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

- Efficacy : The minimum inhibitory concentration (MIC) values for quinazolinone derivatives against MRSA have been reported in the range of 1-10 µg/mL .

Antileishmanial Activity

Research has highlighted the potential of quinazolinone derivatives as anti-leishmanial agents. Compounds similar to 3-(Methylamino)-3,4-dihydroquinazolin-4-one have been evaluated for their ability to inhibit Leishmania species.

- In Vitro Studies : IC50 values for related compounds were found to be significantly lower than those of standard treatments such as Amphotericin B and Miltefosine .

Case Studies

Several studies have provided insights into the biological activity and therapeutic potential of quinazolinone derivatives:

- Study on Antileishmanial Activity : A study reported that derivatives exhibited promising anti-leishmanial activity with IC50 values significantly lower than traditional treatments .

- Antimicrobial Synergy : Another investigation demonstrated that certain quinazolinones could synergize with existing antibiotics, enhancing their efficacy against resistant strains .

Propiedades

IUPAC Name |

3-(methylamino)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-10-12-6-11-8-5-3-2-4-7(8)9(12)13/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSIQISCRSIACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=NC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380368 | |

| Record name | 3-(Methylamino)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60512-86-9 | |

| Record name | 3-(Methylamino)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.